Boc-Tyr(2,6-di-Cl-Bzl)-OH (CAS 40298-71-3) is a protected amino acid derivative designed for use in Boc-based solid-phase peptide synthesis (SPPS). It features an N-terminal tert-butyloxycarbonyl (Boc) group and a side-chain hydroxyl group protected by a 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether. This specific halogenated benzyl ether provides significantly increased stability against the moderately acidic conditions used for repetitive Nα-Boc deprotection during synthesis, such as trifluoroacetic acid (TFA), when compared to standard O-benzyl protection.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDagkzlJGBx4dKHE4rPBjVfJo30UkhWtu5K0jVshTS-Q-ShwNIrKLE32fOVOJ9VHwjPqcb2ocG_Yj3LDjV7IWBvKjFJXFh5MXCuC0MxB5MEIAGdbitghJdM9NkKaXNsD2gChHeoX9XPWRTGc1ow6glSo5nvE486riz_A2hp9WqivqMELfCIw%3D%3D)]
Substituting Boc-Tyr(2,6-di-Cl-Bzl)-OH with the more common and less expensive Boc-Tyr(Bzl)-OH is a critical process failure in multi-step Boc-SPPS. The standard O-benzyl ether is not sufficiently stable to withstand repeated cycles of Nα-Boc deprotection using 50% TFA.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDagkzlJGBx4dKHE4rPBjVfJo30UkhWtu5K0jVshTS-Q-ShwNIrKLE32fOVOJ9VHwjPqcb2ocG_Yj3LDjV7IWBvKjFJXFh5MXCuC0MxB5MEIAGdbitghJdM9NkKaXNsD2gChHeoX9XPWRTGc1ow6glSo5nvE486riz_A2hp9WqivqMELfCIw%3D%3D)] This premature cleavage of the side-chain protection leads to undesired O-acylation during subsequent coupling steps. Furthermore, under strong acid conditions required for final cleavage (e.g., HF), the unsubstituted benzyl group is prone to an O-to-C rearrangement, creating a 3-benzyltyrosine impurity that is difficult to separate from the target peptide.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzREfXGrhQ2zCPycBbIGDRXyLvtyFAIvFAaoYEj4yx9wL1S-eu_5C4B_oboZ8B2QNfEwDwDUk_aAHOkcSj4in3WFOj8z2onRysDNeVQSfQpAD9FC4Oat-Gst1C-fwIhuydzwk%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIfpLhhnGTA2Bffx0InfQzLTLjrYCYj8jufOeIW-kCmGj09A3J6mLPm7AAA2j-v_FZijWjtxpCTLqUQzs_0fAMkevK7f9tbONAN4hrGZZZ-WTiEfvAYEn7TsS01j5qsDWjAA%3D%3D)] The electron-withdrawing chlorine atoms on the 2,6-dichlorobenzyl group mitigate both of these failure modes, ensuring higher fidelity and purity in the final product.
The primary procurement justification for this compound is its superior stability during the synthesis cycle. The 2,6-dichlorobenzyl ether is approximately 13-fold more stable to 50% TFA in CH2Cl2 than the standard benzyl ether.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)] In a direct comparison over 24 hours, the loss of the 2,6-di-Cl-Bzl group was minimal, whereas the unsubstituted Bzl group showed significant cleavage, which would compound over a multi-cycle synthesis.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)]
| Evidence Dimension | Protecting group loss after 24h in 50% TFA/CH2Cl2 |
| Target Compound Data | 0.1% loss for Tyr(2,6-di-Cl-Bzl) |
| Comparator Or Baseline | Boc-Tyr(Bzl)-OH: 1.3% loss for Tyr(Bzl) |
| Quantified Difference | 13x greater stability for the 2,6-di-Cl-Bzl group |
| Conditions | 24-hour treatment with 50% trifluoroacetic acid in dichloromethane at room temperature. |
This stability is critical for preventing cumulative side-chain deprotection and subsequent side reactions, leading to higher purity and yield in long or complex peptide syntheses.
A common side reaction for Tyr(Bzl) during final cleavage with strong acids like anhydrous hydrogen fluoride (HF) is the acid-catalyzed rearrangement of the benzyl group from the side-chain oxygen to the C3 position of the aromatic ring, forming 3-benzyltyrosine.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)] The electron-withdrawing nature of the two chlorine atoms on the Tyr(2,6-di-Cl-Bzl) group destabilizes the carbocation intermediate required for this intramolecular electrophilic substitution, effectively suppressing the formation of this critical impurity.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzREfXGrhQ2zCPycBbIGDRXyLvtyFAIvFAaoYEj4yx9wL1S-eu_5C4B_oboZ8B2QNfEwDwDUk_aAHOkcSj4in3WFOj8z2onRysDNeVQSfQpAD9FC4Oat-Gst1C-fwIhuydzwk%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)]
| Evidence Dimension | Formation of 3-benzyltyrosine impurity during HF cleavage (1h, 0°C) |
| Target Compound Data | Not detected for Tyr(2,6-di-Cl-Bzl) |
| Comparator Or Baseline | Boc-Tyr(Bzl)-OH: 13% conversion to 3-benzyltyrosine for Tyr(Bzl) |
| Quantified Difference | Suppresses a major side-reaction pathway |
| Conditions | Cleavage from resin using anhydrous HF for 1 hour at 0 °C in the presence of anisole scavenger. |
Using this precursor eliminates a major source of isomeric impurity, simplifying HPLC purification and improving the fidelity of the final peptide product.
While offering high stability against TFA, the 2,6-dichlorobenzyl protecting group is designed for efficient removal under the standard final cleavage conditions of Boc-SPPS. Treatment with anhydrous hydrogen fluoride (HF) provides clean and complete deprotection without requiring modified protocols.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)]
| Evidence Dimension | Cleavage Efficiency |
| Target Compound Data | Quantitative removal |
| Comparator Or Baseline | N/A - Baseline process requirement |
| Quantified Difference | Meets standard process requirements for final cleavage |
| Conditions | Anhydrous HF, 1 hour at 0 °C. |
This ensures full compatibility with established Boc/Bzl synthesis and cleavage workflows without the need for process re-development, making it a reliable drop-in component.
For synthesizing long peptide sequences, where the resin-bound peptide is subjected to numerous TFA deprotection cycles, the high acid stability of the 2,6-di-Cl-Bzl group is essential. It minimizes the cumulative loss of side-chain protection, preventing the build-up of deletion and modified sequences and leading to a cleaner crude product.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)]
In workflows where final product purity is paramount, such as the synthesis of peptide active pharmaceutical ingredients (APIs), this building block is the right choice. Its ability to suppress the formation of the 3-benzyltyrosine isomeric impurity during HF cleavage significantly simplifies downstream purification protocols and improves regulatory compliance.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)]
In automated synthesis platforms running standardized Boc-chemistry protocols, the reliability and high performance of Boc-Tyr(2,6-di-Cl-Bzl)-OH reduce the risk of failed syntheses due to side-chain protection failure. This improves throughput and the overall success rate for custom peptide production.